molecular formula C19H28N2O3S B2401966 Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234897-88-1

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2401966
CAS No.: 1234897-88-1
M. Wt: 364.5
InChI Key: ZXVRWGSXWNZESK-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isopropylthio group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isopropylthio Group: This step often involves nucleophilic substitution reactions where an isopropylthio group is introduced onto an aromatic ring.

    Acetamido Linkage Formation: This is typically done through amide bond formation reactions, using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.

    Isopropylthio Compounds: Molecules containing the isopropylthio group, such as certain thioethers.

    Acetamido Compounds: Compounds with acetamido linkages, commonly found in pharmaceuticals.

Uniqueness

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14(2)25-17-6-4-15(5-7-17)12-18(22)20-13-16-8-10-21(11-9-16)19(23)24-3/h4-7,14,16H,8-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRWGSXWNZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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